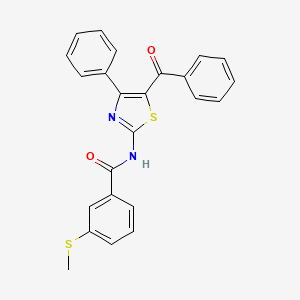
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of bisthiazole . It has been studied for its antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves the creation of [N,N′-bis (N-benzoylthiocarbamoyl)-N,N′-bis (benzyl)]ethane-1,2-diamines 4a-h .Chemical Reactions Analysis
The compound undergoes cyclization to form [N,N′-bis (5-benzoyl-4-phenylthiazol-2-yl)-N,N′–bisbenzyl]ethane-1,2-diamines 5a-h by reaction with phenacyl bromide .Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of anticancer activity of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, including variants of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide, exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antipsychotic Potential
Research by Norman et al. (1996) explored substituted benzamides as potential atypical antipsychotic agents. The study evaluated their ability to bind to dopamine D2 and serotonin receptors, indicating potential applications in mental health treatments (Norman et al., 1996).
Antimicrobial Properties
Desai et al. (2013) investigated fluorobenzamides containing thiazole and thiazolidine, highlighting their antimicrobial activity against various bacterial and fungal strains. The study underlines the potential of such benzamides, including N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide, in developing new antimicrobial agents (Desai et al., 2013).
Antibacterial and Antifungal Activity
Patel and Patel (2015) synthesized heterocyclic compounds related to N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide. These compounds showed significant antibacterial and antifungal activities, suggesting their use in combating infectious diseases (Patel & Patel, 2015).
Anti-Influenza Virus Activity
Hebishy et al. (2020) described the synthesis of novel benzamide-based compounds with significant antiviral activities against bird flu influenza. This study demonstrates the potential use of such compounds in antiviral therapies (Hebishy et al., 2020).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. Their research revealed the role of methyl functionality and non-covalent interactions in gelation behavior, opening doors for material science applications (Yadav & Ballabh, 2020).
Anti-Cancer Evaluation of Metal Complexes
Rizk et al. (2021) focused on the synthesis and anti-cancer evaluation of metal complexes involving 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide. Their findings indicate promising anticancer activities of these complexes (Rizk et al., 2021).
Antiviral Activity Against HIV
Saeed et al. (2011) developed N-(thiazol-2-yl)benzamide derivatives and assessed their antiviral activity against HIV. The study highlights the potential use of these compounds in HIV treatment strategies (Saeed et al., 2011).
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S2/c1-29-19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(30-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUDBMLEXOITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

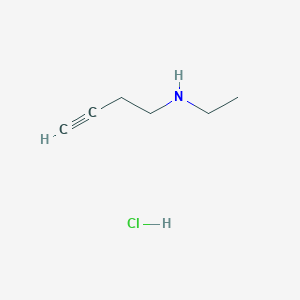
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)
![N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2445803.png)
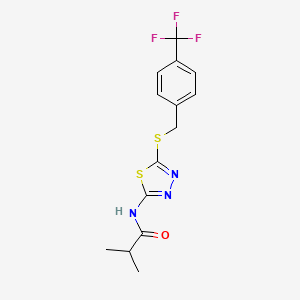
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445806.png)
![1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2445807.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2445808.png)
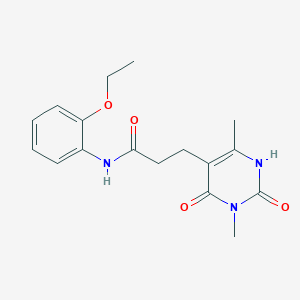
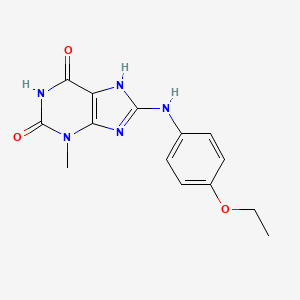
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
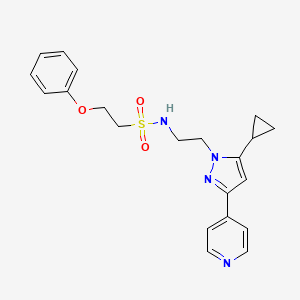
![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)